Enoxacin-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

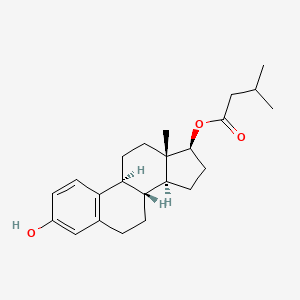

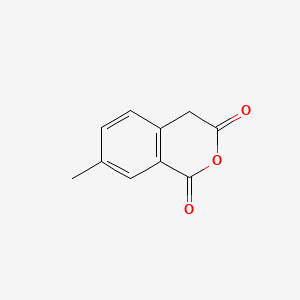

Enoxacin-d8 (hydrochloride) is an internal standard used for the quantification of enoxacin. It is a deuterated form of enoxacin, specifically labeled with eight deuterium atoms. The compound is employed in analytical methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to accurately measure enoxacin levels in biological samples .

科学的研究の応用

Anticancer Activity of Enoxacin and Its Derivatives

Enoxacin, a second-generation quinolone, has shown promising anticancer activity, distinguishing itself from other quinolones through a unique cytotoxic mechanism. It enhances RNA interference, promotes microRNA processing, and produces free radicals. Enoxacin's anticancer potential stems from its proapoptotic, cell cycle arresting, and cytostatic effects, alongside a notable limitation of cancer invasiveness. The underlying mechanisms include the competitive inhibition of vacuolar H+-ATPase subunits and suppression of the c-Jun N-terminal kinase signaling pathway. Newly synthesized enoxacin derivatives exhibit enhanced cytotoxic effects, focusing on prooxidative, proapoptotic, and microRNA interference actions. These mechanisms contribute to a safer, more selective, and effective anticancer therapy, making enoxacin an underestimated drug with broad anticancer applications (Jałbrzykowska et al., 2022).

Analytical Methods in Antioxidant Activity Assessment

The study of antioxidants, including those related to enoxacin-d8 and its derivatives, is crucial across various fields such as food engineering, medicine, and pharmacy. A critical review of analytical methods used in determining antioxidant activity highlights the importance of assays like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test. These assays, based on the transfer of a hydrogen atom or an electron, are essential in assessing the antioxidant capacity of complex samples. The combination of chemical methods with electrochemical methods offers a comprehensive approach to understanding the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).

作用機序

Target of Action

Enoxacin-d8, a deuterium-labeled variant of Enoxacin, primarily targets bacterial enzymes involved in DNA replication. The key targets are DNA gyrase (DNA Topoisomerase II) and DNA topoisomerase 4 . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound exerts its bactericidal action by inhibiting the essential bacterial enzymes DNA gyrase and DNA topoisomerase 4 . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial DNA replication and repair . By inhibiting DNA gyrase and DNA topoisomerase 4, it disrupts the normal functioning of these pathways, leading to the cessation of bacterial growth and eventual cell death . Additionally, Enoxacin has been reported to enhance microRNA processing, which can lead to a wide response in cells .

Pharmacokinetics

Enoxacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body and in different biological tissues . It is primarily excreted in the urine as unchanged drug .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the induction of bacterial cell death . This is achieved through the disruption of DNA replication and repair processes in the bacterial cell . Additionally, Enoxacin has been reported to enhance the maturation of microRNAs, which can have various effects on cellular processes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of reaction of Enoxacin with reactive species . Additionally, the presence of organic matter and water depth can impact the half-life of Enoxacin in sunlit natural waters

生化学分析

Biochemical Properties

Enoxacin-d8, like Enoxacin, interferes with DNA replication by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to the bactericidal action of this compound . This compound also acts as a microRNA processing activator, enhancing siRNA-mediated mRNA degradation and promoting the biogenesis of endogenous microRNAs .

Cellular Effects

This compound has potent activities against both gram-positive and -negative bacteria . It enhances the production of miRNAs with tumor suppressor functions, thus showing a cancer-specific growth-inhibitory effect . This effect is mediated by the miRNA biosynthesis protein TAR RNA-binding protein 2 (TRBP) .

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting these enzymes and thereby blocking bacterial DNA replication . In addition, this compound binds to the miRNA biosynthesis protein TRBP, enhancing the processing of microRNAs .

Metabolic Pathways

This compound, as a fluoroquinolone antibiotic, is likely to be involved in the metabolic pathways related to drug metabolism and excretion

Transport and Distribution

As with other antibiotics, it is likely that this compound is transported via passive diffusion and active transport mechanisms .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to areas of the cell where DNA replication occurs .

特性

| 1. Design of the Synthesis Pathway: Enoxacin-d8 can be synthesized by introducing eight deuterium atoms into the enoxacin molecule. This can be achieved by using deuterated reagents in the synthesis pathway. The starting material for the synthesis pathway can be enoxacin or any of its derivatives. The deuterated reagents can be used at specific points in the synthesis pathway to introduce deuterium atoms into the molecule. 2. Starting Materials: - Enoxacin or any of its derivatives - Deuterated reagents (e.g. deuterated water, deuterated acids, deuterated solvents) 3. Reaction: 1. Synthesis of intermediate compound A: - Enoxacin is reacted with deuterated water in the presence of a deuterated acid catalyst to form intermediate compound A, which contains one deuterium atom. 2. Synthesis of intermediate compound B: - Intermediate compound A is reacted with a deuterated amine in the presence of a deuterated solvent to form intermediate compound B, which contains two deuterium atoms. 3. Synthesis of intermediate compound C: - Intermediate compound B is reacted with a deuterated carboxylic acid in the presence of a deuterated solvent to form intermediate compound C, which contains four deuterium atoms. 4. Synthesis of enoxacin-d8: - Intermediate compound C is reacted with a deuterated reagent (e.g. deuterated water, deuterated acid, deuterated solvent) in the presence of a deuterated catalyst to form enoxacin-d8, which contains eight deuterium atoms. | |

| 1329642-60-5 | |

分子式 |

C15H17FN4O3 |

分子量 |

328.373 |

IUPAC名 |

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |

InChIキー |

IDYZIJYBMGIQMJ-SQUIKQQTSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |

同義語 |

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid-d8; Enofloxacin-d8; Enofloxacine-d8; Enoksetin-d8; Flumark-d8; NSC 629661-d8; PD 107779-d8; Penetrex-d8; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)

![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)